Differential NSD Isoform Inhibition Profile vs. Parental LEM-14
LEM-14-1189 distinguishes itself from its parent compound, LEM-14, by exhibiting a differential, rather than selective, inhibition profile across the NSD family. LEM-14 is a selective NSD2 inhibitor (IC50 = 132 μM) with no activity against NSD3 and very weak activity against NSD1 . In contrast, LEM-14-1189 inhibits all three isoforms, with IC50 values of 418 μM for NSD1, 111 μM for NSD2, and 60 μM for NSD3 [1].
| Evidence Dimension | In vitro inhibition of NSD isoforms (IC50) |
|---|---|
| Target Compound Data | NSD1: 418 μM; NSD2: 111 μM; NSD3: 60 μM |
| Comparator Or Baseline | LEM-14: NSD2: 132 μM; NSD1: 'very weak activity'; NSD3: 'no activity' |
| Quantified Difference | LEM-14-1189 gains inhibitory activity against NSD1 and NSD3 that is absent in LEM-14. Its potency against NSD3 (60 μM) is approximately 2.2-fold higher than its own potency against NSD2 (111 μM). |
| Conditions | Biochemical methyltransferase assay in vitro. |
Why This Matters
This shift from NSD2 selectivity to differential pan-NSD inhibition enables researchers to study the functional consequences of inhibiting multiple NSD enzymes simultaneously with a defined potency gradient, a tool profile not offered by the selective parent compound.
- [1] Shen Y, Morishita M, Lee D, et al. Identification of LEM-14 inhibitor of the oncoprotein NSD2. Biochem Biophys Res Commun. 2019;508(1):102-108. View Source
